4-{[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol, also known as MBIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medical research, material science, and environmental science. MBIP is a versatile compound that exhibits unique properties, making it a promising candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
4-{[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol has been studied extensively for its potential applications in various fields, including medical research, material science, and environmental science. In medical research, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. This compound has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In material science, this compound has been studied for its potential applications in the development of new materials. This compound exhibits unique properties, such as fluorescence and metal ion sensing, making it a promising candidate for the development of new sensors and materials.
In environmental science, this compound has been studied for its potential applications in the detection and removal of heavy metals from contaminated water. This compound exhibits strong metal ion sensing properties, making it a potential candidate for the development of new sensors for the detection of heavy metals in water.
Wirkmechanismus
The mechanism of action of 4-{[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol is not fully understood. However, studies have shown that this compound exhibits strong metal ion sensing properties, making it a potential candidate for the detection and removal of heavy metals from contaminated water. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antibacterial, antifungal, and anti-cancer properties. Studies have also shown that this compound exhibits strong metal ion sensing properties, making it a potential candidate for the detection and removal of heavy metals from contaminated water. However, the biochemical and physiological effects of this compound are not fully understood, and further research is needed to fully understand the potential applications of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol exhibits unique properties, such as fluorescence and metal ion sensing, making it a promising candidate for various research studies. The synthesis method of this compound is simple and efficient, making it a cost-effective compound for research studies. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
For research on 4-{[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol include the development of new materials and sensors, the detection and removal of heavy metals from contaminated water, and the development of new cancer therapies. Further research is also needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 4-{[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol involves the reaction of 2-aminomethylbenzimidazole with 4-hydroxybenzaldehyde in the presence of a suitable solvent and a catalyst. The reaction yields this compound as a yellow crystalline solid. The synthesis method of this compound is simple and efficient, making it a cost-effective compound for research studies.
Eigenschaften
IUPAC Name |
4-[(E)-(1-methylbenzimidazol-2-yl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-14-5-3-2-4-13(14)17-15(18)16-10-11-6-8-12(19)9-7-11/h2-10,19H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQICRFYBLUSOLQ-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/N=C/C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.